molecular formula C8H14N2O2 B14178790 methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate CAS No. 22497-19-4

methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate

Cat. No.: B14178790
CAS No.: 22497-19-4
M. Wt: 170.21 g/mol
InChI Key: NJBGBPHPVVQQIO-UHFFFAOYSA-N
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Description

Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structureThe molecular formula of this compound is C9H16N2O2, and it has a molecular weight of 184.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-one with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various reduced pyrazole compounds .

Scientific Research Applications

Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethyl-2-pyrazoline
  • 3,5,5-Trimethylpyrazoline
  • 3,5,5-Trimethyl-Δ2-pyrazoline

Uniqueness

Methyl 3,5,5-trimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

CAS No.

22497-19-4

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3,5,5-trimethyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C8H14N2O2/c1-7(2)5-8(3,10-9-7)6(11)12-4/h5H2,1-4H3

InChI Key

NJBGBPHPVVQQIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N=N1)(C)C(=O)OC)C

Origin of Product

United States

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